Product packaging for Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol(Cat. No.:)

Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol

Cat. No.: B12815420
M. Wt: 242.31 g/mol
InChI Key: FPJCDQHWOJGOKB-IYBDPMFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol is a chiral diol compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . This stereoisomer is characterized by its (1R,4S) relative configuration, which is of significant interest in asymmetric synthesis and pharmaceutical research. The compound is provided with a purity of 98% and requires storage at 2-8°C to ensure stability . As a 1,4-diol featuring two phenyl substituents, it serves as a versatile and valuable building block for organic synthesis. Researchers utilize this chiral diol in the development of complex molecular architectures, including ligands for catalysis and stereodefined polymers. Its structure makes it a potential precursor for the synthesis of various heterocyclic systems, analogous to the utility of related 1,4-dicarbonyl compounds which are key intermediates in Paal-Knorr and other cyclization reactions to form furans, pyrroles, and thiophenes . The presence of two hydroxyl groups allows for selective functionalization, enabling its incorporation into larger, more complex molecules or its use in materials science. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O2 B12815420 Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

(1S,4R)-1,4-diphenylbutane-1,4-diol

InChI

InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16+

InChI Key

FPJCDQHWOJGOKB-IYBDPMFKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC[C@@H](C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O

Origin of Product

United States

In Depth Stereochemical Characterization and Analysis of Rel 1r,4s 1,4 Diphenylbutane 1,4 Diol

Advanced Spectroscopic and Chromatographic Techniques for Stereoisomer Assignment

The differentiation and assignment of stereoisomers of 1,4-diphenylbutane-1,4-diol heavily rely on sophisticated spectroscopic and chromatographic methods. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a particularly powerful tool for separating not only the meso form from the enantiomeric pair but also for resolving the enantiomers themselves.

Chiral HPLC methods have been developed for the analysis of related 1,4-diols, demonstrating the capability to distinguish between different stereoisomers. For instance, the separation of diol isomers is often achieved using polysaccharide-based chiral columns. The conditions for such separations are meticulously optimized, including the choice of the mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol), flow rate, and detection wavelength. The enantiomeric excess (ee) of chiral diols can be determined with high accuracy using these methods. rsc.org

While specific chromatograms for Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol are not always publicly available, the principles of chiral separation are well-established. The interaction between the stereoisomers and the chiral stationary phase leads to the formation of transient diastereomeric complexes, which have different energies and thus different retention times. This allows for the effective separation of the isomers. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for stereochemical assignment. For meso compounds like this compound, the symmetry of the molecule often results in simpler spectra compared to its chiral counterparts. In the ¹H NMR spectrum of a meso-1,4-diol, the two protons on the stereogenic carbons (H-1 and H-4) are chemically equivalent due to the presence of a plane of symmetry. Similarly, the two phenyl groups and the corresponding protons on the central butane (B89635) chain would also exhibit this equivalence.

Detailed ¹H and ¹³C NMR data for structurally similar 1,4-diaryl compounds provide a basis for the expected chemical shifts and coupling constants for the target molecule. rsc.org For example, the chemical shifts of the carbinol protons (the CH-OH group) and the methylene (B1212753) protons of the butane backbone are particularly sensitive to the relative stereochemistry.

Table 1: Representative Chiral HPLC Separation Conditions for 1,4-Diol Stereoisomers This table presents typical conditions for the separation of 1,4-diol stereoisomers based on published methods for related compounds.

ParameterCondition 1Condition 2
Chiral Column Chiralpak AD-3Chiralpak IF
Mobile Phase n-hexane: i-PrOH = 90:10n-hexane: i-PrOH = 88:12
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection 210 nm210 nm
Observation Separation of enantiomersSeparation of diastereomers and enantiomers

X-ray Crystallographic Studies of Related 1,4-Diaryl Compounds Informing Diol Stereochemistry

X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure, including its absolute and relative stereochemistry. While a crystal structure for this compound itself is not readily found in public databases, the crystallographic data of closely related 1,4-diaryl compounds offer significant insights into its likely solid-state conformation.

Table 2: Key Crystallographic Parameters from an Analogous 1,4-Disubstituted Butane Derivative (1,4-bis(diphenylphosphino)butane) This data provides a reference for the expected structural features of the butane backbone.

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 5.826
b (Å) 8.862
c (Å) 12.517
α (°) 100.29
β (°) 102.67
γ (°) 104.22

Conformational Analysis and Intramolecular Interactions Governing this compound Structure

The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of different conformers. The relative stability of these conformers is governed by a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonding.

Computational studies on simpler diols like butane-1,4-diol have shown that intramolecular hydrogen bonds between the two hydroxyl groups play a significant role in stabilizing certain conformations. nih.gov This interaction leads to the formation of a pseudo-cyclic structure. For this compound, the presence of the bulky phenyl groups introduces additional steric constraints that influence the conformational preferences of the butane backbone and the orientation of the hydroxyl groups.

Transformations and Strategic Utility of Rel 1r,4s 1,4 Diphenylbutane 1,4 Diol in Organic Synthesis

Desymmetrization of Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol to Access Chiral Building Blocks

Desymmetrization is a powerful strategy that converts a prochiral meso compound into a single enantiomer of a chiral product, theoretically allowing for a 100% yield of the desired stereoisomer. This approach avoids the 50% maximum yield limitation of classical kinetic resolutions of racemic mixtures. For this compound, desymmetrization involves the selective functionalization of one of its two enantiotopic hydroxyl groups, a process that can be achieved through both enzymatic and chemocatalytic methods.

Biocatalysis, particularly the use of lipases, offers a highly effective method for the desymmetrization of meso-diols through enantioselective acylation. nih.gov Lipases can differentiate between the two enantiotopic hydroxyl groups of the diol, selectively catalyzing the transfer of an acyl group to one of them. This process yields a monoacylated product with high enantiomeric purity. nih.gov

Commonly employed enzymes for this transformation include lipase (B570770) from Candida antarctica B (CAL-B) and Pseudomonas cepacia lipase (PSL-C). nih.gov The reaction typically involves an acyl donor, such as diallyl carbonate or ethyl acetate, and is often performed in organic solvents like 1,4-dioxane (B91453) or under solvent-free conditions to enhance enzyme activity and stability. nih.govresearchgate.net The choice of enzyme, acylating agent, and reaction conditions significantly influences the conversion, yield, and enantiomeric excess (ee) of the resulting chiral monoester. researchgate.net For instance, excellent results in terms of conversion and enantioselectivity have been achieved using CAL-B with diallyl carbonate at elevated temperatures without a solvent. researchgate.net

Table 1: Examples of Enzymatic Desymmetrization of Meso-Diols

EnzymeAcyl DonorSolvent/ConditionsOutcomeReference
Lipase from Candida antarctica B (CAL-B)Diallyl Carbonate (DAC)Solvent-free, 75 °CHigh conversion and enantiomeric excess for mono-N-carbamate protection of a meso-diamine. nih.govresearchgate.net
Pseudomonas cepacia Lipase (PSL-C)Diallyl Carbonate (DAC)1,4-DioxaneAchieved high enantiomeric excess and good yields in the mono-protection of diamine derivatives. nih.gov
Lipase from Candida antarctica B (CAL-B)Ethyl AcetateToluene or 1,4-DioxaneGenerally less effective; solvents were not well-tolerated by the enzyme in some cases. nih.govresearchgate.net

Complementary to enzymatic methods, a variety of small-molecule chiral catalysts have been developed for the desymmetrization of meso-diols. nih.gov These chemocatalytic approaches can offer advantages in terms of substrate scope, operational simplicity, and catalyst recovery.

One prominent strategy involves the use of chiral metal-based catalysts. For example, a dinuclear asymmetric zinc catalyst has been successfully applied to the desymmetrization of meso 1,3- and 1,4-diols. organic-chemistry.org Using vinyl benzoate (B1203000) as the acyl transfer agent, this system achieves high yields and enantioselectivities, in some cases outperforming enzymatic methods. organic-chemistry.org Another powerful approach is the asymmetric hydrogenation of the corresponding 1,4-diketone precursor, 1,4-diphenylbutane-1,4-dione. Chiral iridium complexes bearing ligands like f-amphox can catalyze this reduction to furnish the chiral diol with exceptional enantioselectivities (up to >99.9% ee) and diastereoselectivities. nih.gov

Organocatalysis provides a metal-free alternative for these transformations. Chiral nucleophilic catalysts, such as C2-symmetric 4-pyrrolidinopyridines, have been shown to effectively promote the asymmetric desymmetrization of meso-diols via enantioselective acylation. wikipedia.org

Table 2: Selected Chemocatalytic Desymmetrization and Asymmetric Synthesis of Diols

Catalyst TypeCatalyst SystemTransformationResult (Yield, ee/dr)Reference
Metal Catalyst (Zinc)Dinuclear Asymmetric Zinc CatalystAsymmetric Acylation of meso-diolHigh yields, up to 95% ee. organic-chemistry.org
Metal Catalyst (Iridium)Iridium complex with f-amphox ligandAsymmetric Hydrogenation of 1,4-dioneUp to >99% yield, >99.9% ee, >100:1 dr. nih.gov
OrganocatalystC2-symmetric chiral 4-pyrrolidinopyridineAsymmetric Acylation of meso-diolEffectively promoted desymmetrization. wikipedia.org

This compound as a Key Intermediate in Multi-Step Syntheses

Beyond its role as a prochiral starting material, this compound is a pivotal intermediate that can be elaborated into more complex molecular structures. Its two hydroxyl groups provide handles for a variety of chemical modifications, enabling its integration into multi-step synthetic sequences.

The strategic derivatization of the diol's hydroxyl groups is fundamental to its utility. One of the most important transformations is the oxidation of both alcohol functionalities to yield 1,4-diphenylbutane-1,4-dione. researchgate.netnih.gov This 1,4-dicarbonyl compound is a highly versatile precursor for the synthesis of numerous five-membered heterocycles. researchgate.netnih.gov

Alternatively, selective monofunctionalization, such as the monosilylation of one hydroxyl group, allows the two ends of the molecule to be differentiated chemically. researchgate.net This protection-deprotection strategy enables sequential reactions at the two positions, facilitating the construction of unsymmetrical and highly functionalized acyclic and cyclic systems.

The 1,4-dicarbonyl intermediate, 1,4-diphenylbutane-1,4-dione, derived from the oxidation of the parent diol, is the cornerstone for accessing a range of valuable heterocyclic compounds. researchgate.net

Furans: The acid-catalyzed Paal-Knorr furan (B31954) synthesis is a classic and efficient method for converting 1,4-dicarbonyls into furans. wikipedia.orgorganic-chemistry.org Treatment of 1,4-diphenylbutane-1,4-dione with an acid catalyst promotes intramolecular cyclization via a hemiacetal intermediate, which then dehydrates to form 2,5-diphenylfuran. wikipedia.orgchemicalbook.com

Pyrrolidines: In a similar fashion, the Paal-Knorr pyrrole (B145914) synthesis involves the condensation of the 1,4-dione with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions. organic-chemistry.org This reaction provides a direct route to N-substituted 2,5-diphenylpyrrolidines, which are important structural motifs in medicinal chemistry. researchgate.net

Cyclopentenones: Molecules containing a 1,4-dicarbonyl functionality can undergo an intramolecular aldol (B89426) reaction to form a five-membered ring. libretexts.orglibretexts.org Upon treatment with a base, an enolate is formed at one of the α-carbons of 1,4-diphenylbutane-1,4-dione. This enolate then attacks the second carbonyl group intramolecularly, and subsequent dehydration (condensation) yields a substituted cyclopentenone. libretexts.orglibretexts.org This pathway makes 1,4-diones key precursors for the synthesis of cyclopentenone derivatives. researchgate.netnih.gov

Mechanistic Investigations and Computational Studies Pertaining to Rel 1r,4s 1,4 Diphenylbutane 1,4 Diol Chemistry

Elucidation of Reaction Mechanisms in the Formation and Derivatization of Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol

The formation of 1,4-diphenylbutane-1,4-diol typically involves the reaction of a succinate (B1194679) ester derivative with a phenyl Grignard reagent, such as phenylmagnesium bromide. This reaction proceeds through a double addition mechanism. Initially, the Grignard reagent adds to one of the ester carbonyls, forming a tetrahedral intermediate which then collapses to a ketone. A second equivalent of the Grignard reagent then attacks the newly formed ketone, as well as the remaining ester group, ultimately yielding the 1,4-diol after an acidic workup. chemistrysteps.com The stereochemical outcome of this reaction is determined by the relative orientation of the reactants and the stability of the transition states.

The derivatization of this compound can involve reactions of the hydroxyl groups, such as esterification or etherification, or transformations of the butane (B89635) backbone. For instance, oxidation of the diol can lead to the corresponding 1,4-diketone. The mechanism of such oxidations, for example using acidified dichromate, often involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining disproportionation step. orientjchem.org The stereochemistry of the diol can influence the rate and selectivity of these derivatization reactions.

Mechanistic studies often employ kinetic analysis, isotopic labeling, and the study of substituent effects to probe the nature of the transition states involved. For instance, Hammett analysis of the oxidation of related benzylic alcohols has been used to determine the electronic demand of the reaction and to support the development of positive charge in the transition state. acs.org

Table 1: Key Mechanistic Steps in the Formation of 1,4-Diphenylbutane-1,4-diol via Grignard Reaction

StepDescriptionKey Intermediates
1 First nucleophilic additionTetrahedral intermediate from ester
2 EliminationKetone intermediate
3 Second nucleophilic additionAlkoxide of the tertiary alcohol
4 Workup1,4-Diol

Theoretical Modeling of Stereoselectivity in Diol-Forming and Transforming Reactions

Computational chemistry offers powerful tools to investigate the stereoselectivity observed in the synthesis and reactions of chiral molecules like this compound. Theoretical modeling can provide detailed insights into the structures and energies of transition states, intermediates, and products, helping to rationalize and predict experimental outcomes.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to model reaction mechanisms and predict stereoselectivity. researchgate.net For the formation of this compound via a Grignard reaction, DFT calculations can be used to locate and characterize the transition states for the addition of the phenylmagnesium bromide to the carbonyl groups. The relative energies of the diastereomeric transition states leading to the (1R,4S) and other stereoisomers determine the theoretical stereoselectivity of the reaction.

These calculations can take into account the role of the solvent, the aggregation state of the Grignard reagent, and the nature of the ester starting material to provide a more accurate model of the experimental conditions. acs.orgresearchgate.net For example, the coordination of solvent molecules to the magnesium center can significantly influence the geometry and energy of the transition state.

In the context of derivatization reactions, transition state analysis can explain the observed selectivity. For instance, in an oxidation reaction, the calculated activation energies for the abstraction of a hydrogen atom from the different stereoisomers of the diol can explain why one isomer might react faster than another.

Table 2: Representative Parameters for Quantum Chemical Calculations of Reaction Mechanisms

ParameterTypical Values/MethodsPurpose
Method DFT (e.g., B3LYP, M06-2X)To calculate electronic structure and energies.
Basis Set Pople (e.g., 6-31G(d)) or Dunning (e.g., cc-pVDZ)To describe the atomic orbitals.
Solvent Model Implicit (e.g., PCM) or ExplicitTo account for the effect of the solvent.
Task Transition State Search (e.g., QST2, QST3)To locate the highest energy point along the reaction coordinate.
Analysis Frequency CalculationTo confirm the nature of stationary points (minima or transition states).

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and for modeling dynamic processes in solution. mdpi.comnih.gov By simulating the motion of atoms over time, MD can provide insights into the preferred conformations of the diol in different solvents, which can in turn influence its reactivity.

For instance, the relative orientation of the two phenyl groups and the two hydroxyl groups can be analyzed from MD trajectories to understand intramolecular interactions, such as hydrogen bonding, and their effect on the molecule's shape. This conformational information is crucial for understanding how the diol might interact with other molecules, for example, as a chiral ligand in a metal complex.

MD simulations can also be used to study the dynamics of the reaction itself, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods. acs.org This approach allows for the treatment of the reacting species with a high level of theory while the surrounding solvent is treated with a more computationally efficient classical force field. This can be particularly useful for studying enzyme-catalyzed reactions or reactions in complex environments.

Table 3: Common Parameters in Molecular Dynamics Simulations of Organic Molecules

ParameterTypical Software/Force FieldsPurpose
Simulation Engine GROMACS, AMBER, CHARMMTo perform the molecular dynamics simulations.
Force Field OPLS-AA, GAFF, CHARMM36To describe the potential energy of the system.
Solvent Model TIP3P, SPC/E (for water)To model the solvent environment.
Ensemble NVT (constant volume), NPT (constant pressure)To control the thermodynamic conditions of the simulation.
Simulation Time Nanoseconds to microsecondsTo sample the conformational space of the molecule.

Future Prospects and Emerging Research Avenues for Rel 1r,4s 1,4 Diphenylbutane 1,4 Diol

Development of Novel Highly Diastereoselective and Enantioselective Methodologies

The synthesis of 1,4-diols with precise stereochemical control is a cornerstone of modern organic synthesis. For Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol, which is a meso compound, the primary challenge lies in the diastereoselective synthesis to favor the meso form over the chiral (1R,4R) and (1S,4S) enantiomers. Concurrently, the enantioselective synthesis of the corresponding chiral diastereomers is also of great importance as they are valuable chiral building blocks.

Recent research has focused on the stereoselective reduction of the precursor, 1,4-diphenylbutane-1,4-dione. One of the most promising approaches involves biocatalysis. The use of alcohol dehydrogenases (ADHs) has shown remarkable efficiency and selectivity. For instance, the bioreduction of 1,4-diphenylbutane-1,4-dione using an overexpressed ADH from Ralstonia sp. (E. coli/RasADH) has been demonstrated to be a highly selective method for producing the (1S,4S)-diol with excellent diastereo- and enantioselectivity. mdpi.com This enzymatic approach offers a green and efficient route to one of the chiral components of the racemic mixture, highlighting the potential for developing biocatalytic methods to access the meso form through enzyme engineering or screening for other specific ADHs.

Another significant area of development is the asymmetric hydrogenation of 1,4-diketones. Catalytic systems, particularly those based on ruthenium, have been shown to be highly effective. For example, the use of a trans-RuCl2[(S)-BINAP)][(S)-Daipen] complex as a catalyst for the hydrogenation of 1,4-diaryl diketones has yielded chiral 1,4-diarylbutane-1,4-diols with exceptional enantio- and diastereoselectivities, often exceeding 99% for both ee (enantiomeric excess) and de (diastereomeric excess). researchgate.net These methods provide a powerful tool for accessing the chiral counterparts of the meso-diol, which are themselves valuable for various synthetic applications. The challenge remains in adapting these catalytic systems to selectively produce the meso diastereomer.

Catalyst/EnzymeSubstrateProduct StereoisomerConversion (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
E. coli/RasADH1,4-diphenylbutane-1,4-dione(1S,4S)-1b8298>99
trans-RuCl2[(S)-BINAP)][(S)-Daipen]1,4-diaryl diketonesChiral 1,4-diarylbutane-1,4-diols-up to >99up to >99

Exploration of this compound as a Scaffold for Advanced Chemical Transformations

The symmetrical and difunctional nature of this compound makes it an attractive scaffold for the synthesis of more complex and functionally diverse molecules. The two hydroxyl groups can be selectively functionalized or transformed, leading to a variety of derivatives with potential applications in medicinal chemistry, materials science, and organocatalysis.

The desymmetrization of meso-diols is a powerful strategy in asymmetric synthesis. acs.org By selectively reacting one of the two equivalent hydroxyl groups in this compound, it is possible to generate chiral intermediates that can be further elaborated into enantiomerically pure compounds. This approach has been successfully applied to other meso-diols, often using chiral catalysts or enzymes. researchgate.net The development of specific catalysts for the desymmetrization of this particular diol is a promising area of future research.

Furthermore, the diol can serve as a precursor to other important classes of compounds. For example, 1,4-diols can be converted to the corresponding 1,4-dialdehydes, which are versatile intermediates in their own right. nih.gov These dialdehydes can then be used in a variety of subsequent reactions, such as the asymmetric Tishchenko reaction to produce chiral lactones. nih.gov The transformation of this compound into its corresponding dialdehyde (B1249045) would open up new avenues for its application as a synthetic building block.

The phenyl groups in the molecule also offer sites for modification, allowing for the tuning of its electronic and steric properties. This could be particularly relevant in the design of novel ligands for catalysis or as a core structure in the development of new pharmaceutical agents.

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry and the adoption of modern manufacturing technologies like flow chemistry are becoming increasingly important in chemical synthesis. nih.gov The synthesis of this compound and its derivatives is well-suited for integration with these sustainable paradigms.

Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purities. researchgate.netresearchgate.net The continuous nature of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for achieving high diastereoselectivity in the synthesis of the meso-diol. Furthermore, the use of immobilized catalysts or enzymes in flow reactors can facilitate their recovery and reuse, a key aspect of sustainable chemistry. The continuous synthesis of related compounds, such as meso-substituted porphyrins, has already demonstrated the benefits of flow chemistry in improving yields and simplifying purification. dntb.gov.ua

The development of sustainable synthetic routes is another key area of focus. This includes the use of environmentally benign solvents, such as water, and the development of catalytic systems that are recyclable and operate under mild conditions. nih.gov The enzymatic reduction of 1,4-diphenylbutane-1,4-dione, as mentioned earlier, is a prime example of a green synthetic method. mdpi.com Future research will likely focus on developing more sustainable methods for the synthesis of the precursor diketone and for the subsequent transformations of the diol. This could involve the use of renewable starting materials and the design of catalytic processes that minimize waste and energy consumption.

The convergence of advanced synthetic methodologies, the exploration of novel applications, and the integration of sustainable practices will undoubtedly unlock the full potential of this compound as a valuable and versatile chemical entity.

Q & A

Q. What are the established methods for synthesizing Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol in laboratory settings?

The compound is synthesized via Mukaiyama-Michael reactions , which are catalytic and enantioselective. For example, it has been used to construct the C17-C28 fragment of pectenotoxins by leveraging acrolein or methacrolein as electrophiles . Regioselective functionalization of vicinal diols, such as protecting group strategies (e.g., methylation or acetylation), can optimize yields and stereochemical purity. Reaction conditions often involve chiral catalysts and low temperatures (-20°C to 0°C) to minimize racemization .

Q. What spectroscopic techniques are essential for characterizing the stereochemistry of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (DEPT, HMQC, HMBC, COSY) experiments to assign stereocenters and confirm substituent orientation .
  • High-Resolution Mass Spectrometry (HR-TOFMS) : To verify molecular formula and isotopic patterns .
  • Infrared (IR) Spectroscopy : Identification of hydroxyl and aromatic C-H stretches .
  • X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .

Q. What are the standard protocols for determining enantiomeric excess (ee) of this compound?

Enantiomeric purity is assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or NMR chiral shift reagents (e.g., Eu(hfc)₃). For example, derivatization with Mosher’s acid chloride followed by ¹H-NMR analysis can differentiate enantiomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of diastereomeric diols like this compound?

Discrepancies arise from overlapping NMR signals or ambiguous NOE correlations. Solutions include:

  • Advanced NMR : ¹H-¹H NOESY to probe spatial proximity of protons.
  • Computational Modeling : Density Functional Theory (DFT) calculations to compare experimental and theoretical coupling constants (e.g., 3JHH^3J_{HH}) .
  • Chemical Derivatization : Converting diols to esters or ethers with distinct spectroscopic signatures .

Q. What role does this compound play in catalytic enantioselective synthesis of natural products?

The diol serves as a chiral building block in asymmetric catalysis. For instance, its rigid diphenyl backbone stabilizes transition states in palladium-catalyzed cross-couplings, enabling access to complex polycyclic frameworks like pectenotoxins. The (1R,4S) configuration enhances steric control during C-C bond formation .

Q. How does the stereoelectronic environment of this compound influence its reactivity?

The ortho-substituted phenyl groups create a sterically hindered environment, favoring axial attack in nucleophilic additions. Electronic effects from the hydroxyl groups facilitate hydrogen bonding with catalysts (e.g., organocatalysts), improving enantioselectivity in aldol or Mannich reactions. Computational studies (e.g., NBO analysis) quantify these interactions .

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